molecular formula C17H20N2O3S2 B5327098 5-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]-3-thiophenecarboxamide

5-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]-3-thiophenecarboxamide

Cat. No. B5327098
M. Wt: 364.5 g/mol
InChI Key: KAAYGTYITGNGDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]-3-thiophenecarboxamide, also known as SMT C1100, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulfonylurea compounds and has been found to have a wide range of biological activities.

Mechanism of Action

The mechanism of action of 5-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]-3-thiophenecarboxamide C1100 is not fully understood, but it is thought to involve the inhibition of several enzymes and signaling pathways. The compound has been shown to inhibit the activity of COX-2, which is involved in the production of prostaglandins and other inflammatory mediators. This compound C1100 has also been found to inhibit the activity of several kinases such as Akt and ERK, which are involved in cell survival and proliferation. In addition, the compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in glucose metabolism and energy homeostasis.
Biochemical and Physiological Effects:
This compound C1100 has been found to have several biochemical and physiological effects. The compound has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, this compound C1100 has been shown to improve glucose metabolism and insulin sensitivity in animal models of type 2 diabetes.

Advantages and Limitations for Lab Experiments

One advantage of using 5-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]-3-thiophenecarboxamide C1100 in lab experiments is its well-defined chemical structure, which allows for precise dosing and characterization of its effects. In addition, the compound has been extensively studied in vitro and in vivo, which provides a wealth of information on its biological activities and potential therapeutic applications. However, one limitation of using this compound C1100 is its relatively low solubility in aqueous solutions, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for research on 5-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]-3-thiophenecarboxamide C1100. One area of interest is the development of more potent and selective analogs of the compound, which may have improved therapeutic efficacy and reduced side effects. Another area of interest is the investigation of the compound's effects on other disease states such as neurodegenerative disorders and cardiovascular disease. In addition, further studies are needed to elucidate the cellular and molecular mechanisms of action of this compound C1100, which may provide insights into its potential therapeutic applications.

Synthesis Methods

The synthesis of 5-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]-3-thiophenecarboxamide C1100 involves several steps, including the reaction of 4-(1-piperidinylsulfonyl)aniline with 5-methyl-3-thiophenecarboxylic acid. The reaction is catalyzed by a base such as triethylamine, and the product is obtained by precipitation and recrystallization. The purity of the compound can be increased by further purification steps such as column chromatography.

Scientific Research Applications

5-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]-3-thiophenecarboxamide C1100 has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and anti-diabetic properties. The compound has been shown to inhibit the activity of several enzymes such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This compound C1100 has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, the compound has been shown to improve glucose metabolism and insulin sensitivity in animal models of type 2 diabetes.

properties

IUPAC Name

5-methyl-N-(4-piperidin-1-ylsulfonylphenyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S2/c1-13-11-14(12-23-13)17(20)18-15-5-7-16(8-6-15)24(21,22)19-9-3-2-4-10-19/h5-8,11-12H,2-4,9-10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAAYGTYITGNGDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CS1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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